1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) involves a new and efficient methodology utilizing bis-imidazoline with 1,2-dibromoethane, achieving an overall yield of approximately 65%. This process facilitates the production of cyclen at a multigram scale through a simple, three-step synthesis (Athey & Kiefer, 2002). Further innovations in synthesis routes have provided improved methods for synthesizing derivatives like 1-benzyl-cyclen and cyclen-acetic acid ethyl ester, critical for developing metal-coded DOTA-based affinity tags, showcasing the advancements in synthetic strategies for these compounds (Kohl et al., 2007).
Molecular Structure Analysis
The molecular structure of cyclen derivatives is characterized by their ability to form stable complexes with metal ions, such as copper(II), through a distorted octahedral geometry. Studies have revealed that these complexes exhibit remarkable stability and specificity, with the molecular structure significantly influencing their chemical and physical properties (Barbaro et al., 2000).
Chemical Reactions and Properties
Cyclen and its derivatives undergo various chemical reactions to form complexes with metal ions, which are crucial for their application in molecular imaging and as contrast agents in MRI. The reactivity of these compounds towards metal ions results in complexes with high stability and specificity, which can be tailored for specific applications by modifying the cyclen backbone or its substituents (Kriemen et al., 2015).
Physical Properties Analysis
The physical properties of cyclen-based compounds, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of the substituents attached to the cyclen backbone. Research into the synthesis and characterization of these compounds provides valuable insights into optimizing their physical properties for specific applications (Li et al., 2009).
Chemical Properties Analysis
The chemical properties of 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid and its derivatives, such as reactivity towards metal ions, acidity, and basicity, are foundational to their use in chelation therapy, radiopharmaceuticals, and contrast agents. These properties are determined by the ligands' ability to form stable and specific complexes with various metal ions, which is a function of their molecular structure and the electronic environment provided by the nitrogen atoms and the acetic acid groups (Viola-Villegas & Doyle, 2009).
Scientific Research Applications
Synthesis of Bifunctional Chelators for Molecular Imaging : It is used in synthesizing bifunctional chelators, which are essential components in creating bivalent imaging agents for molecular imaging (Riss et al., 2012).
Development of Superoxide Anion Scavengers and Anti-inflammatory Compounds : This compound forms stable complexes with Mn(II), which show potential as superoxide ion scavengers and anti-inflammatory agents. These complexes are effective in reducing oxidative injury in cells and improving outcomes in animal models of inflammation (Failli et al., 2009).
NMR Relaxometry and Computational Study : It is studied for its interaction with Mn(II) in NMR relaxometry and computational studies, providing insights into the structure and behavior of these complexes in solution (Rolla et al., 2013).
Magnetic Resonance Imaging (MRI) Contrast Agents : Its structural unit is integral to several MRI contrast agents. These agents are capable of sensing fluctuations in metal ions like Zn2+ and Ca2+ and have been tested both in vitro and in vivo (Tircsó et al., 2020).
Development of Positron Emission Tomography (PET) Agents for Cancer Cells : Derivatives of this compound are used in synthesizing amino acid derivatives for PET imaging of cancer cells, showing high labeling efficiencies and tumor cell uptakes (Shetty et al., 2010).
Microwave Technology in Synthesis : Its derivatives have been synthesized using microwave technology, improving efficiency and yield in the synthesis process (Wang Yan-hui, 2007).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging . This crossover of modalities has been possible due to the versatility of DOTA firstly, to complex a variety of metal ions and secondly, the ease with which it can be modified for different disease states .
properties
IUPAC Name |
2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSJFVXUOKRIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |
CAS RN |
112193-75-6 | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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